molecular formula C21H12ClF3N4O3S B2679225 2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide CAS No. 625378-09-8

2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide

Cat. No. B2679225
CAS RN: 625378-09-8
M. Wt: 492.86
InChI Key: YXEHVZVTTUGLNL-UHFFFAOYSA-N
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Description

The compound “2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide” is a complex organic molecule . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Scientific Research Applications

Crystal Structures and Conformation

Research into related compounds has highlighted the significance of crystal structures in understanding the conformational behavior of complex molecules. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation about the methylene C atom of the thioacetamide bridge, demonstrating how intramolecular hydrogen bonding stabilizes these conformations (S. Subasri et al., 2016).

Intramolecular Cyclization

The synthesis and transformation processes, including intramolecular cyclization of acetamide derivatives, are crucial in the development of novel heterocyclic compounds. One study details the conversion of 2-chloro-N-(3-oxoalkenyl)acetamides into pyridin-2(1H)-ones, indicating the versatility of such structures in synthesizing compounds with potential biological activity (O. A. Savchenko et al., 2020).

Nucleophilic Replacement Reactions

The transformation of glucose derivatives through nucleophilic replacement reactions illustrates the adaptability of acetamide structures in synthesizing diverse biochemical compounds. Such reactions are essential in the synthesis of compounds like galactosamine derivatives, showing the broad applicability of these chemical processes in creating biologically relevant molecules (J. Hill & L. Hough, 1968).

Synthesis and Pharmacological Evaluation

The development and evaluation of novel compounds, such as those derived from ethyl nipecotate, underline the pharmacological potential of acetamide derivatives. These studies are indicative of the broad interest in exploring the biological activities of such compounds, ranging from antibacterial to anti-enzymatic properties (K. Nafeesa et al., 2017).

Structural Activity Relationships

Investigations into the structural activity relationships of molecules, particularly in the realm of dual inhibitors for specific protein targets, offer insights into the design of more effective therapeutic agents. Such research emphasizes the critical role of molecular structure in determining biological activity and metabolic stability (Markian M. Stec et al., 2011).

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N4O3S/c22-19-14(2-1-5-27-19)28-18(30)9-33-20-12(8-26)13(21(23,24)25)7-15(29-20)11-3-4-16-17(6-11)32-10-31-16/h1-7H,9-10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHVZVTTUGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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